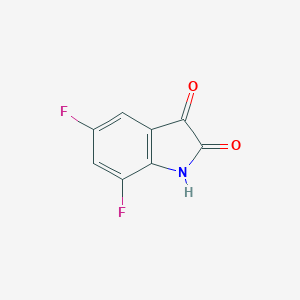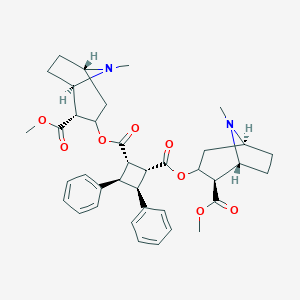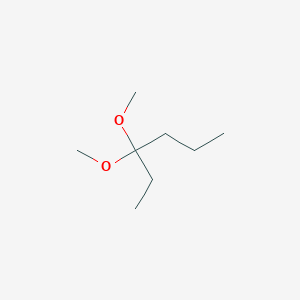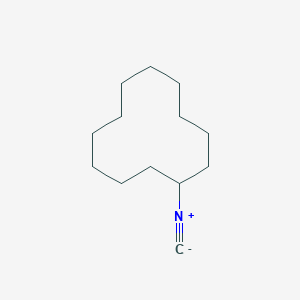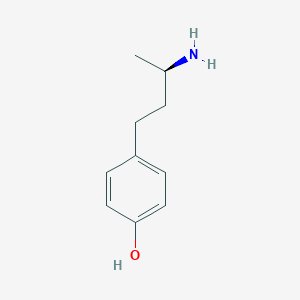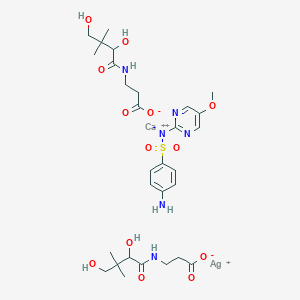
Cicatrol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cicatrol is a synthetic compound that has been used in scientific research for a variety of applications. It is a unique molecule that has shown promise in various fields of study, including biochemistry, pharmacology, and physiology.
作用機序
The mechanism of action of Cicatrol is complex and not fully understood. However, it is believed to modulate various signaling pathways in cells, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the JAK/STAT pathway. These pathways are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. It has also been shown to modulate the immune response, which may have implications for the treatment of autoimmune diseases. Additionally, this compound has been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory conditions.
実験室実験の利点と制限
One of the primary advantages of using Cicatrol in lab experiments is its versatility. It can be used in a variety of applications, including cell culture studies, animal models, and clinical trials. Additionally, this compound is a synthetic compound, which means that it can be easily modified to create derivatives with different properties.
However, there are also some limitations to using this compound in lab experiments. One of the primary limitations is its cost. This compound is a relatively expensive compound, which can limit its use in some research settings. Additionally, this compound is a synthetic compound, which means that it may not fully replicate the properties of natural compounds in some cases.
将来の方向性
There are several future directions for research involving Cicatrol. One area of interest is in the development of new derivatives of this compound with improved properties. Additionally, there is interest in exploring the potential therapeutic applications of this compound, particularly in the treatment of cancer and autoimmune diseases. Finally, there is interest in exploring the potential use of this compound in combination with other drugs or therapies to enhance its efficacy.
Conclusion:
This compound is a synthetic compound that has shown promise in various fields of scientific research. Its versatility and ability to modulate various signaling pathways in cells make it a valuable tool for studying biochemical pathways and mechanisms. While there are some limitations to using this compound in lab experiments, its potential therapeutic applications and future directions for research make it an exciting area of study.
合成法
Cicatrol is a synthetic compound that is typically synthesized using a multi-step process. The first step involves the synthesis of the intermediate molecule, which is then further modified to create the final product. The synthesis method typically involves the use of various chemical reagents and catalysts, and the reaction conditions must be carefully controlled to ensure the desired product is obtained.
科学的研究の応用
Cicatrol has been used in scientific research for a variety of applications. One of the primary uses of this compound is in the study of biochemical pathways and mechanisms. It has been shown to modulate various signaling pathways in cells, which can provide insight into the underlying mechanisms of various diseases and disorders.
特性
CAS番号 |
123774-77-6 |
|---|---|
分子式 |
C29H43AgCaN6O13S |
分子量 |
863.7 g/mol |
IUPAC名 |
calcium;silver;(4-aminophenyl)sulfonyl-(5-methoxypyrimidin-2-yl)azanide;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate |
InChI |
InChI=1S/C11H11N4O3S.2C9H17NO5.Ag.Ca/c1-18-9-6-13-11(14-7-9)15-19(16,17)10-4-2-8(12)3-5-10;2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;;/h2-7H,12H2,1H3;2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);;/q-1;;;+1;+2/p-2 |
InChIキー |
JIATYBYHEXWFRC-UHFFFAOYSA-L |
SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.COC1=CN=C(N=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Ca+2].[Ag+] |
正規SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.COC1=CN=C(N=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Ca+2].[Ag+] |
同義語 |
calcium pantothenate - carboxymethylcellulose - glycerin - silver sulfameter - xylene calcium pantothenate, carboxymethylcellulose, glycerin, silver sulfameter, xylene drug combination CF-100 cicatrol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



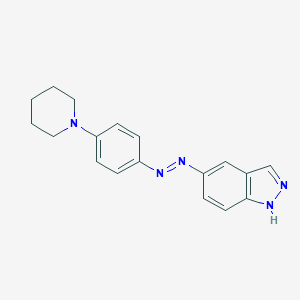
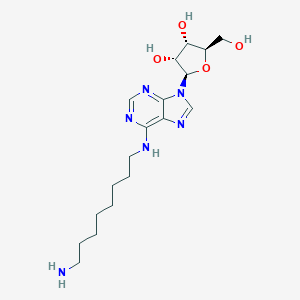
![7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol](/img/structure/B38510.png)
![[(1S,2S,3S,5R,11R,12S,15R,16S)-15-Acetyl-9-chloro-13-hydroxy-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate](/img/structure/B38516.png)
